molecular formula C13H23BO3Si B071000 (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid CAS No. 162356-89-0

(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid

Cat. No.: B071000
CAS No.: 162356-89-0
M. Wt: 266.22 g/mol
InChI Key: UMYBPELCCZPPOD-UHFFFAOYSA-N
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Description

(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its stability and reactivity.

Scientific Research Applications

(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of drug candidates.

    Industry: Applied in the production of advanced materials, including polymers and electronic components.

Safety and Hazards

The compound is known to cause serious eye irritation, skin irritation, and may be harmful if swallowed. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid typically involves the following steps:

    Protection of Hydroxyl Group: The hydroxyl group of 4-hydroxybenzyl alcohol is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine to form 4-(((tert-butyldimethylsilyl)oxy)methyl)benzyl alcohol.

    Borylation: The protected benzyl alcohol is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate. The reaction is typically carried out in an inert atmosphere at elevated temperatures to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Phenols, quinones.

    Reduction: Alcohols, alkanes.

    Substitution: Alkylated or acylated derivatives.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the tert-butyldimethylsilyl protection, making it less stable in certain reactions.

    (4-Hydroxyphenyl)boronic acid: Contains a free hydroxyl group, which can participate in additional reactions.

    (4-Methoxyphenyl)boronic acid: Features a methoxy group instead of a hydroxymethyl group, altering its reactivity.

Uniqueness: (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid is unique due to the presence of the tert-butyldimethylsilyl-protected hydroxymethyl group, which provides enhanced stability and selectivity in synthetic applications. This protection allows for more controlled and efficient reactions, particularly in complex organic syntheses.

Properties

IUPAC Name

[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO3Si/c1-13(2,3)18(4,5)17-10-11-6-8-12(9-7-11)14(15)16/h6-9,15-16H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYBPELCCZPPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633394
Record name [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162356-89-0
Record name [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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